2-(3-Hydroxypiperidin-1-yl)acetic acid structure and properties
2-(3-Hydroxypiperidin-1-yl)acetic acid structure and properties
This technical guide details the structural characteristics, synthesis, and applications of 2-(3-Hydroxypiperidin-1-yl)acetic acid , a zwitterionic heterocyclic building block used in medicinal chemistry for enhancing aqueous solubility and introducing polar surface area (PSA) into drug candidates.[1]
[1]
Executive Summary
2-(3-Hydroxypiperidin-1-yl)acetic acid (CAS: 1217862-95-7) is a bifunctional piperidine derivative characterized by a secondary hydroxyl group at the C3 position and a carboxylic acid tail at the N1 position.[1] It serves as a critical "solubilizing linker" in drug discovery, particularly for PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors where lipophilicity control is paramount.[2] Its zwitterionic nature at physiological pH allows it to modulate the physicochemical profile of lead compounds without significantly altering steric bulk.[1][2]
Chemical Identity & Structural Analysis
The molecule consists of a six-membered piperidine ring with a chiral center at C3.[1][2][3] The nitrogen atom is tertiary, substituted with an acetic acid moiety, creating an amphoteric structure capable of multiple hydrogen bonding interactions.[1]
| Property | Data |
| IUPAC Name | 2-(3-Hydroxypiperidin-1-yl)acetic acid |
| CAS Number | 1217862-95-7 |
| Molecular Formula | C₇H₁₃NO₃ |
| Molecular Weight | 159.18 g/mol |
| Chiral Center | C3 (Available as (R), (S), or Racemate) |
| SMILES | OC1CCCN(CC(O)=O)C1 |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |
Stereochemical Considerations
The C3 position introduces chirality.[1][2] The biological activity of derivatives often depends on this stereocenter.[2]
-
(S)-Enantiomer : Often derived from the naturally occurring amino acid pool or enzymatic reduction.[2]
-
(R)-Enantiomer : Synthetic mirror image, useful for probing stereoselective binding pockets.
Physicochemical Profile
Understanding the ionization state is critical for purification and formulation.[1][2]
| Parameter | Value (Predicted/Experimental) | Significance |
| pKa (Acid) | ~2.1 | Deprotonated at physiological pH (COO⁻). |
| pKa (Base) | ~8.8 | Protonated at physiological pH (NH⁺).[2] |
| Isoelectric Point (pI) | ~5.5 | pH of minimum solubility; critical for isolation.[2] |
| LogP | -1.5 to -2.0 | Highly hydrophilic; lowers LogD of conjugates.[1][2] |
| H-Bond Donors | 2 (OH, COOH) | Enhances target binding affinity.[2] |
| H-Bond Acceptors | 4 (N, OH, C=O, O) | Facilitates water solvation.[1] |
Synthetic Pathways & Protocols
The synthesis typically proceeds via N-alkylation of the commercially available 3-hydroxypiperidine core.[1] A two-step procedure (Esterification
Reaction Scheme Visualization
Figure 1: Two-step synthetic pathway from 3-hydroxypiperidine to the target acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(3-hydroxypiperidin-1-yl)acetate
-
Reagents : 3-Hydroxypiperidine hydrochloride (1.0 eq), Ethyl bromoacetate (1.1 eq), Potassium carbonate (2.5 eq).
-
Solvent : Acetonitrile (MeCN) or DMF (10 vol).[2]
-
Procedure :
-
Suspend 3-hydroxypiperidine HCl and K₂CO₃ in MeCN. Stir for 30 min at RT to liberate the free base.[1][2]
-
Add ethyl bromoacetate dropwise at 0°C to prevent exotherms.[1][2]
-
Warm to room temperature and reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).[2]
-
Workup : Filter off inorganic salts. Concentrate the filtrate. Partition residue between EtOAc and Water.[1][2][4] Dry organic layer (Na₂SO₄) and concentrate to yield the crude ester oil.[2]
-
Step 2: Saponification to Acid
-
Reagents : Crude Ester (1.0 eq), Lithium Hydroxide (LiOH·H₂O, 2.0 eq).
-
Solvent : THF:Water (3:1).[2]
-
Procedure :
-
Dissolve ester in THF/Water.[1][2] Add LiOH. Stir at RT for 2–3 hours.[1][2]
-
Purification (Critical) : The product is zwitterionic and water-soluble.[2]
-
Method A (Precipitation): Carefully adjust pH to the isoelectric point (~5.[2]5) using 1M HCl.[2] Cool to 4°C. If solid forms, filter and wash with cold EtOH.[2]
-
Method B (Ion Exchange): Load aqueous mixture onto a cation exchange resin (e.g., Dowex 50W). Wash with water to remove salts.[1][2] Elute product with 5% aqueous ammonia.[1][2] Lyophilize to obtain the white solid.[1][2]
-
-
Medicinal Chemistry Applications
This scaffold is uniquely positioned for Lead Optimization campaigns.[1][2]
Solubility Enhancement
The 3-hydroxyl group disrupts the crystal lattice and increases solvation energy compared to the unsubstituted piperidine.[1]
-
Strategy : Replace a morpholine or piperidine moiety in a lead compound with 2-(3-hydroxypiperidin-1-yl)acetic acid to lower LogD.[1]
PROTAC Linker Design
In PROTACs, the linker length and polarity determine degradation efficiency.[1][2]
-
Use Case : This acid can serve as a "head group" to attach to E3 ligase ligands (e.g., VHL or Cereblon binders) via amide coupling, providing a rigid yet polar exit vector.[1]
Peptidomimetics
The structure mimics the spatial arrangement of proline but with increased polarity and an additional hydrogen bond donor (OH).
Analytical Characterization & QC
Due to its polar nature, standard Reverse Phase (C18) HPLC often results in poor retention.[2]
Recommended HPLC Method (HILIC Mode):
-
Column : Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC).
-
Mobile Phase A : 10 mM Ammonium Acetate (pH 5.0).[2]
-
Gradient : 90% B to 50% B over 20 mins.
-
Detection : ELSD or CAD (UV absorbance is weak due to lack of chromophores).[2]
NMR Signature (D₂O):
-
δ 4.0-4.2 ppm : Multiplet (1H, CH-OH).[1]
-
δ 3.6 ppm : Singlet (2H, N-CH₂-COOH).[1]
-
δ 2.8-3.2 ppm : Multiplets (4H, Ring CH₂-N).[1]
Safety & Handling
-
GHS Classification : Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319).
-
Handling : The compound is hygroscopic.[1][2] Store under nitrogen in a desiccator at -20°C.
-
Stereochemistry Warning : Commercial "3-hydroxypiperidine" is often racemic.[1][2] Ensure the correct enantiomer is sourced if stereospecific biological activity is required.[1][2]
References
-
Key Organics . 2-(3-Hydroxypiperidin-1-yl)acetic acid Product Data. Retrieved from
-
PubChem . 2-(2-Oxopiperidin-1-yl)acetic acid (Structural Analog Data). Retrieved from
-
Google Patents . Preparation method of 3-hydroxypiperidine derivatives (CN106432059A).[2] Retrieved from
-
MDPI . Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine. Retrieved from
-
ResearchGate . Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine. Retrieved from
Sources
- 1. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 2. Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of diastereoisomeric and enantiomeric impurities in (1R, 3R)-1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester a key intermediate of tadalafil by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
